4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid
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Overview
Description
4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, which is then functionalized to introduce the hydroxy and methoxycarbonyl groups. The final step involves the coupling of the functionalized pyrrole with benzoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The compound may also interact with microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the pyrrole ring.
4-Hydroxy-3-methoxybenzoic acid: Similar structure but with different functional groups.
5-Methyl-2-pyrrolecarboxylic acid: Contains the pyrrole ring but lacks the benzoic acid moiety.
Uniqueness
4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a functionalized pyrrole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-[(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-8-12(15(20)21-2)13(17)11(16-8)7-9-3-5-10(6-4-9)14(18)19/h3-7,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNJQHHCDWMJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=C1C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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